molecular formula C21H34O4 B14443065 2-Hydroxy-4-(tetradecyloxy)benzoic acid CAS No. 79451-38-0

2-Hydroxy-4-(tetradecyloxy)benzoic acid

Cat. No.: B14443065
CAS No.: 79451-38-0
M. Wt: 350.5 g/mol
InChI Key: JFLFDWCBMXOWHN-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(tetradecyloxy)benzoic acid is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the second position and a tetradecyloxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(tetradecyloxy)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with tetradecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(tetradecyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-keto-4-(tetradecyloxy)benzoic acid.

    Reduction: Formation of 2-hydroxy-4-(tetradecyloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-(tetradecyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations due to its unique structural properties.

    Industry: Used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(tetradecyloxy)benzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetradecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

2-Hydroxy-4-(tetradecyloxy)benzoic acid can be compared with other hydroxybenzoic acid derivatives:

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.

    4-Hydroxybenzoic acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.

    3-Hydroxybenzoic acid: Studied for its potential antioxidant properties.

Properties

CAS No.

79451-38-0

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

2-hydroxy-4-tetradecoxybenzoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-18-14-15-19(21(23)24)20(22)17-18/h14-15,17,22H,2-13,16H2,1H3,(H,23,24)

InChI Key

JFLFDWCBMXOWHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

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